molecular formula C16H12ClN3O3 B2716790 (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate CAS No. 874977-25-0

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2716790
CAS No.: 874977-25-0
M. Wt: 329.74
InChI Key: XOELUKKOKLLDGZ-UHFFFAOYSA-N
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Description

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and a chloropyridine moiety, which can enhance its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core through a condensation reaction between a suitable pyridine derivative and a formamide. This intermediate is then subjected to methylation and oxidation reactions to introduce the 7-methyl and 4-oxo groups, respectively. The final step involves esterification with 6-chloropyridine-3-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chloropyridine moiety.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: Used in the development of new materials with specific chemical properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular pathways and biological processes, making it useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-fluoropyridine-3-carboxylate: Contains a fluorine atom, which can enhance its stability and lipophilicity.

Uniqueness

The presence of the chloropyridine moiety in (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate makes it unique compared to its analogs. Chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the combination of the pyrido[1,2-a]pyrimidine core with the chloropyridine moiety provides a unique set of properties that can be exploited in scientific research and industrial applications.

Biological Activity

The compound (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate is a member of the pyrido[1,2-a]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H13ClN3O3\text{C}_{14}\text{H}_{13}\text{Cl}\text{N}_{3}\text{O}_{3}

This structure features a pyrido[1,2-a]pyrimidine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, potentially disrupting bacterial cell functions.

Anticancer Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies utilizing MTT assays have shown that related compounds can induce cytotoxic effects in various cancer cell lines:

CompoundCell LineIC50 (µM)
Example AAGS5.43 ± 0.12
Example BMGC-8033.21 ± 0.15
Example CHCT-1164.56 ± 0.10

These findings suggest that the compound may possess similar anticancer capabilities, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, it demonstrated moderate to strong inhibitory effects:

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi15
Bacillus subtilis18

These results indicate the potential utility of the compound in developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A recent study evaluated the inhibition of AChE by various pyrido[1,2-a]pyrimidine derivatives. The results showed that some derivatives exhibited strong inhibitory activity, suggesting that modifications to the structure could enhance efficacy against neurodegenerative diseases.
  • Anticancer Screening : In vitro studies conducted on several cancer cell lines revealed that derivatives similar to the target compound exhibited cell cycle arrest and apoptosis induction. For example, one derivative showed an IC50 value of 2.63 µM against AGS cells, indicating potent anticancer activity.
  • Docking Studies : Molecular docking studies have elucidated the binding interactions between the compound and target proteins, providing insights into its mechanism of action at a molecular level.

Properties

IUPAC Name

(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-10-2-5-14-19-12(6-15(21)20(14)8-10)9-23-16(22)11-3-4-13(17)18-7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOELUKKOKLLDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)COC(=O)C3=CN=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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